5,6-Dichloropyridazin-4-amine
Overview
Description
5,6-Dichloropyridazin-4-amine: is a chemical compound with the molecular formula C4H3Cl2N3 and a molecular weight of 163.99 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and an amino group at the 4th position of the pyridazine ring . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyridazin-4-amine typically involves the N-chlorination of pyridazine . The process includes several steps:
N-chlorination: Pyridazine is treated with a chlorinating agent to introduce chlorine atoms at the desired positions.
Stripping: The reaction mixture is stripped to remove excess reagents and by-products.
Condensation: The intermediate product undergoes condensation to form the final compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Characterization: The final product is characterized using spectroscopic methods like NMR, HPLC, and LC-MS to confirm its structure and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substituted Pyridazines: Products with various functional groups replacing the chlorine atoms.
Amines and Oxides: Products formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
5,6-Dichloropyridazin-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridazin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Amino-4,6-dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of pyridazine.
3,5-Dichloropyridazine: Lacks the amino group at the 4th position.
4,6-Dichloro-N-methylpyridazine-3-carboxamide: Contains additional functional groups.
Uniqueness: 5,6-Dichloropyridazin-4-amine is unique due to the specific positioning of chlorine atoms and the amino group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5,6-dichloropyridazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECXBOCRHHKNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423316 | |
Record name | 5,6-dichloropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-50-7 | |
Record name | 5,6-dichloropyridazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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